
N-((1-(N,N-dimethylsulfamoyl)-5-methyl-1H-imidazol-4-yl)methyl)-2,2,2-trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(N,N-dimethylsulfamoyl)-5-methyl-1H-imidazol-4-yl)methyl)-2,2,2-trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, an indole ring, and a trifluoroacetamide moiety
準備方法
The synthesis of N-((1-(N,N-dimethylsulfamoyl)-5-methyl-1H-imidazol-4-yl)methyl)-2,2,2-trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the imidazole ring: Starting from appropriate precursors, the imidazole ring can be synthesized through cyclization reactions.
Introduction of the dimethylsulfamoyl group: This step involves the sulfonation of the imidazole ring followed by N,N-dimethylation.
Attachment of the trifluoroacetamide moiety: This can be achieved through acylation reactions using trifluoroacetic anhydride.
Formation of the indole ring: The indole ring can be synthesized separately and then coupled to the imidazole derivative through a suitable linker.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
化学反応の分析
N-((1-(N,N-dimethylsulfamoyl)-5-methyl-1H-imidazol-4-yl)methyl)-2,2,2-trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.
Coupling Reactions: The presence of aromatic rings makes it suitable for coupling reactions such as Suzuki-Miyaura coupling.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
N-((1-(N,N-dimethylsulfamoyl)-5-methyl-1H-imidazol-4-yl)methyl)-2,2,2-trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for synthesizing more complex molecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.
作用機序
The mechanism of action of N-((1-(N,N-dimethylsulfamoyl)-5-methyl-1H-imidazol-4-yl)methyl)-2,2,2-trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The specific pathways involved would depend on the biological context in which the compound is used.
類似化合物との比較
Similar compounds to N-((1-(N,N-dimethylsulfamoyl)-5-methyl-1H-imidazol-4-yl)methyl)-2,2,2-trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide include other imidazole and indole derivatives. These compounds may share some structural features but differ in their functional groups or overall structure, leading to different properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique reactivity and biological activity.
特性
分子式 |
C20H24F3N5O3S |
|---|---|
分子量 |
471.5 g/mol |
IUPAC名 |
N-[[1-(dimethylsulfamoyl)-5-methylimidazol-4-yl]methyl]-2,2,2-trifluoro-N-[2-(1-methylindol-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C20H24F3N5O3S/c1-14-17(24-13-28(14)32(30,31)25(2)3)12-27(19(29)20(21,22)23)10-9-16-11-15-7-5-6-8-18(15)26(16)4/h5-8,11,13H,9-10,12H2,1-4H3 |
InChIキー |
SYANYOGIZUZUDY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CN1S(=O)(=O)N(C)C)CN(CCC2=CC3=CC=CC=C3N2C)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


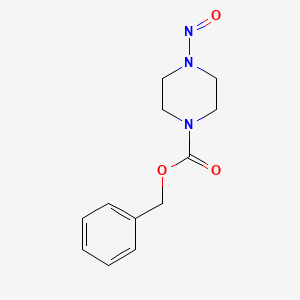


![1-[(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11825607.png)

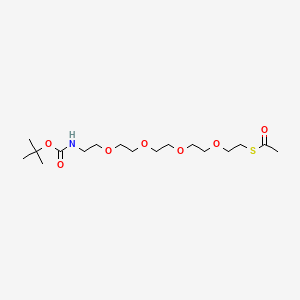
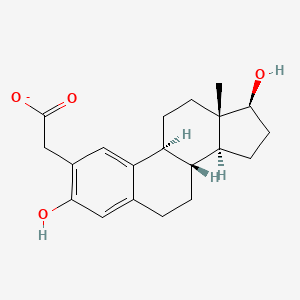
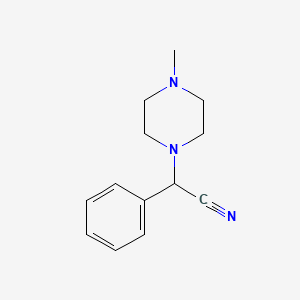


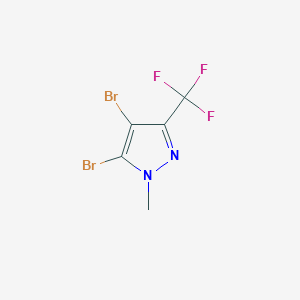

![2-(4-Bromophenyl)dibenzo[f,h]quinoxaline](/img/structure/B11825653.png)
![9-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purine](/img/structure/B11825656.png)
